5,12,13-triphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione
Description
3,4,7-Triphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione is a complex heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C26H16N4O2S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
5,12,13-triphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione |
InChI |
InChI=1S/C26H16N4O2S/c31-25-23-22(27-26(32)30(25)18-14-8-3-9-15-18)20-19(16-10-4-1-5-11-16)21(28-29-24(20)33-23)17-12-6-2-7-13-17/h1-15H,(H,27,32) |
InChI Key |
YMIXUWBRGHPWPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C4=C(C(=O)N(C(=O)N4)C5=CC=CC=C5)SC3=NN=C2C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=C(C(=O)N(C(=O)N4)C5=CC=CC=C5)SC3=NN=C2C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,4,7-triphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide with appropriate electrophilic reagents under specific conditions . The reaction conditions often include the use of solvents like acetone and catalysts such as potassium hydroxide (KOH) to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
3,4,7-Triphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as sodium azide, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of substituted and modified derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,4,7-triphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer properties . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
3,4,7-Triphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione can be compared with other similar compounds, such as:
3,4-Diphenylpyrimido[4’,5’4,5]thieno[2,3-c]pyridazine derivatives: These compounds share a similar core structure but differ in the substitution patterns, leading to variations in their biological activities and properties.
Pyrido[4’,3’4,5]thieno[2,3-d]pyrimidines: These compounds have a fused pyridine ring system and exhibit diverse biological activities, including central nervous system effects and antimicrobial properties.
Thienopyridazines: These compounds contain a thiophene ring fused to a pyridazine ring and are known for their pharmacological activities, such as antiallergic and bronchodilatory effects.
The uniqueness of 3,4,7-triphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
